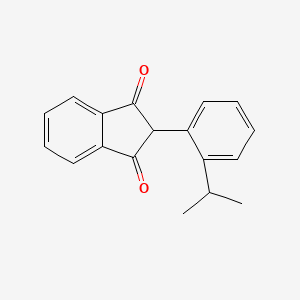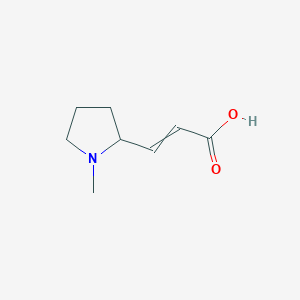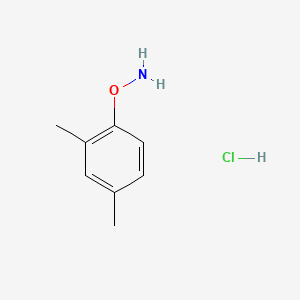
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is an organic compound with the molecular formula C8H12ClNO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylphenyl group. This compound is typically found as a white to pale yellow solid and is soluble in water and some organic solvents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the reaction of 2,4-dimethylphenylamine with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated by crystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form amines.
Substitution: The hydroxylamine group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted hydroxylamine derivatives.
Wissenschaftliche Forschungsanwendungen
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Used in the production of various chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or activation. The 2,4-dimethylphenyl group can enhance the compound’s binding affinity and specificity for certain targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- O-(2,4-Dichlorophenyl)hydroxylamine Hydrochloride
- O-(2,4-Dinitrophenyl)hydroxylamine
- O-(Diphenylphosphinyl)hydroxylamine
Uniqueness
O-(2,4-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to the presence of the 2,4-dimethylphenyl group, which imparts specific chemical and biological properties. This substitution can affect the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from other hydroxylamine derivatives.
Eigenschaften
Molekularformel |
C8H12ClNO |
|---|---|
Molekulargewicht |
173.64 g/mol |
IUPAC-Name |
O-(2,4-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-3-4-8(10-9)7(2)5-6;/h3-5H,9H2,1-2H3;1H |
InChI-Schlüssel |
WKUNQSKCANWPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)ON)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[([1,1'-Biphenyl]-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B13691648.png)



![3-Acetylimidazo[2,1-a]isoquinoline](/img/structure/B13691667.png)
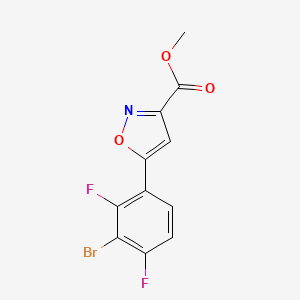
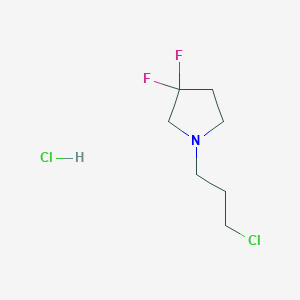
![(2R,4aR,6R,7S,8R,8aR)-8-(2-Naphthylmethoxy)-2-phenyl-6-(p-tolylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-ol](/img/structure/B13691672.png)
